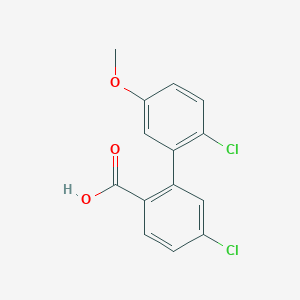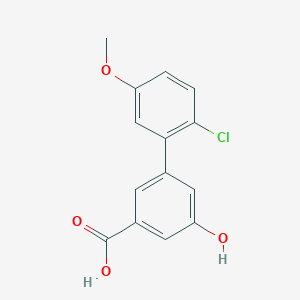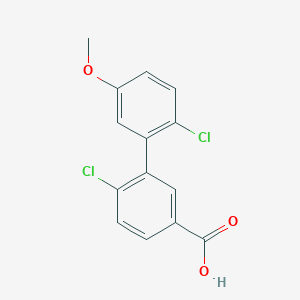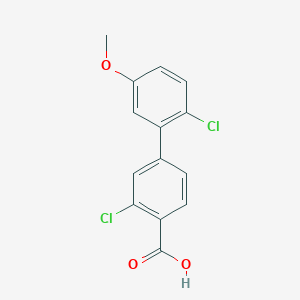
4-Chloro-2-(2-chloro-5-methoxyphenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(2-chloro-5-methoxyphenyl)benzoic acid, 95% (4-CPA-95) is an organic compound that is used in a variety of laboratory experiments and scientific research applications. It is a white crystalline powder that is soluble in water, ethanol, and methanol. 4-CPA-95 is a versatile chemical that can be used as a catalyst in organic synthesis and as a reagent in biochemical experiments. It is a widely used laboratory reagent due to its high purity and stability.
Wirkmechanismus
4-Chloro-2-(2-chloro-5-methoxyphenyl)benzoic acid, 95% acts as a catalyst in organic synthesis by facilitating the formation of desired products from reactants. It is also used as a reagent in biochemical experiments to facilitate the conversion of reactants into desired products. In enzyme assays, 4-Chloro-2-(2-chloro-5-methoxyphenyl)benzoic acid, 95% acts as a substrate for the enzyme, which catalyzes the reaction of the reactants to form the desired product.
Biochemical and Physiological Effects
4-Chloro-2-(2-chloro-5-methoxyphenyl)benzoic acid, 95% has been studied for its biochemical and physiological effects. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been found to inhibit the activity of certain enzymes, such as lipoxygenase, which is involved in the production of inflammatory mediators. In addition, it has been found to reduce the production of reactive oxygen species, which are associated with oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
The major advantages of using 4-Chloro-2-(2-chloro-5-methoxyphenyl)benzoic acid, 95% in laboratory experiments include its high purity and stability, its low cost, and its versatility as a catalyst and reagent. However, it has some limitations, such as the fact that it is not soluble in some solvents, and that it is not stable in acidic solutions.
Zukünftige Richtungen
The future of 4-Chloro-2-(2-chloro-5-methoxyphenyl)benzoic acid, 95% in scientific research and laboratory experiments is promising. Further research is needed to explore its potential as a therapeutic agent for the treatment of various diseases. In addition, further research is needed to explore its potential as a catalyst for the synthesis of other organic compounds. Furthermore, more research is needed to understand the biochemical and physiological effects of 4-Chloro-2-(2-chloro-5-methoxyphenyl)benzoic acid, 95% on cells and tissues. Finally, further research is needed to explore its potential as a reagent in enzyme assays and other biochemical experiments.
Synthesemethoden
4-Chloro-2-(2-chloro-5-methoxyphenyl)benzoic acid, 95% is synthesized by the reaction of 2-chloro-5-methoxyphenylbenzoic acid and chlorine gas in an aqueous solution. The reaction is carried out at room temperature and the resulting product is a white crystalline powder. The purity of the product is determined by measuring the concentration of the reactants and the amount of unreacted chlorine gas present in the reaction mixture.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(2-chloro-5-methoxyphenyl)benzoic acid, 95% is used in a variety of scientific research applications. It is commonly used as a catalyst in organic synthesis, as a reagent in biochemical experiments, and as a substrate in enzyme assays. It is also used as a reagent in the synthesis of pharmaceuticals and other organic compounds. It is also used in the study of the structure and function of enzymes and other proteins.
Eigenschaften
IUPAC Name |
4-chloro-2-(2-chloro-5-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-9-3-5-13(16)12(7-9)11-6-8(15)2-4-10(11)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIXNQZETVEMQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=C(C=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691033 |
Source


|
| Record name | 2',5-Dichloro-5'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261999-87-4 |
Source


|
| Record name | 2',5-Dichloro-5'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-nitrobenzoic acid, 95%](/img/structure/B6406565.png)











